molecular formula C13H13NO3S B15057752 Methyl4-methoxy-3-(2-methylthiazol-4-yl)benzoate

Methyl4-methoxy-3-(2-methylthiazol-4-yl)benzoate

Cat. No.: B15057752
M. Wt: 263.31 g/mol
InChI Key: XMBPGSIJRYBSOO-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with 2-methylthiazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate: Known for its diverse biological activities.

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is unique due to its specific substitution pattern on the thiazole and benzoate rings, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a thiazole ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

methyl 4-methoxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C13H13NO3S/c1-8-14-11(7-18-8)10-6-9(13(15)17-3)4-5-12(10)16-2/h4-7H,1-3H3

InChI Key

XMBPGSIJRYBSOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)OC

Origin of Product

United States

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